

# The Dawn of a Powerful Reductant: A Technical History of Lithium Tetrahydridoaluminate

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## Compound of Interest

Compound Name: *Lithium tetrahydridoaluminate*

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## Abstract

**Lithium tetrahydridoaluminate**, commonly known as lithium aluminum hydride ( $\text{LiAlH}_4$ ), stands as a cornerstone of modern synthetic chemistry. Its discovery in the mid-20th century revolutionized the reduction of polar functional groups, providing a potent and versatile tool for organic chemists. This whitepaper delves into the history of its discovery by Finholt, Bond, and Schlesinger, providing a detailed account of the original experimental protocols, a comprehensive summary of its physicochemical properties, and a visual representation of its inaugural synthesis. This guide is intended to provide researchers and professionals with a thorough understanding of the origins and fundamental characteristics of this pivotal reagent.

## Discovery and Historical Context

The mid-1940s were a period of intense research into novel reducing agents. The limitations of existing methods for the reduction of carboxylic acids, esters, and amides spurred the search for more powerful and selective reagents. It was in this scientific climate that Alfred Finholt, A. C. Bond, and Hermann I. Schlesinger at the University of Chicago made their seminal discovery. In 1947, they reported the synthesis and properties of a new compound, lithium aluminum hydride, in the *Journal of the American Chemical Society*.<sup>[1][2][3][4]</sup> Their work not only introduced a highly effective reducing agent but also opened up new avenues in hydride chemistry.

The initial synthesis was elegantly simple in its conception, involving the reaction of lithium hydride (LiH) with aluminum chloride (AlCl<sub>3</sub>) in diethyl ether.[\[1\]](#)[\[3\]](#) This groundbreaking research provided the chemical community with a reagent capable of reducing a wide array of functional groups that were previously challenging to transform.

## Physicochemical Properties

**Lithium tetrahydridoaluminate** is a white crystalline solid, though commercial samples often appear gray due to trace impurities.[\[5\]](#) It is highly reactive with water and other protic solvents, a characteristic that necessitates its handling in a dry, inert atmosphere. The following table summarizes key quantitative data for this compound.

Property	Value	References
Chemical Formula	LiAlH <sub>4</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molar Mass	37.95 g/mol	<a href="#">[3]</a>
Appearance	White crystalline powder	<a href="#">[1]</a> <a href="#">[5]</a>
Density	0.917 g/cm <sup>3</sup>	<a href="#">[3]</a>
Melting Point	150 °C (decomposes)	<a href="#">[3]</a>
Solubility in Diethyl Ether	39.5 g/100 mL	<a href="#">[1]</a>
Solubility in Tetrahydrofuran	112.332 g/L	<a href="#">[1]</a>
Crystal Structure	Monoclinic	<a href="#">[1]</a>

## Original Experimental Protocol for Synthesis

The following is a detailed description of the experimental procedure as reported by Finholt, Bond, and Schlesinger in their 1947 publication.[\[2\]](#)

Materials:

- Lithium hydride (LiH)
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)

- Diethyl ether ((C<sub>2</sub>H<sub>5</sub>)<sub>2</sub>O), dried
- Dry, carbon dioxide-free nitrogen gas

#### Procedure:

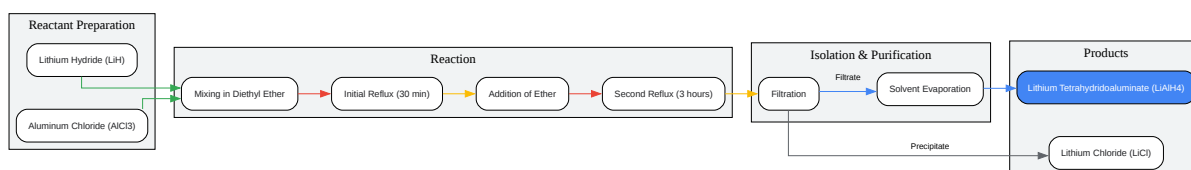
- **Reaction Setup:** A 500 mL flask was flushed with dry nitrogen. Solid lithium hydride (7.0 g) and solid anhydrous aluminum chloride (15.95 g) were introduced into the flask.
- **Initiation of Reaction:** 150 mL of diethyl ether was added to the flask. The addition of ether to the solid reactants caused an initial temperature rise to approximately 50°C.
- **Reaction Progression:** The mixture was then refluxed for 30 minutes.
- **Workup:** After the initial reflux, the mixture was cooled. An additional 135 mL of diethyl ether was added, and the mixture was refluxed for another three hours.
- **Isolation:** The resulting mixture was filtered to separate the soluble lithium aluminum hydride from the insoluble lithium chloride byproduct.
- **Purification:** The lithium aluminum hydride was isolated from the filtrate by evaporation of the diethyl ether solvent.

#### Reaction Stoichiometry:



## Visualizing the Synthesis: An Experimental Workflow

The following diagram illustrates the key steps in the original synthesis of **lithium tetrahydridoaluminate** as described by Finholt, Bond, and Schlesinger.



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Caption: Original synthesis workflow for **Lithium Tetrahydridoaluminate**.

## Early Applications and Impact

The discovery of **lithium tetrahydridoaluminate** had an immediate and profound impact on organic synthesis. Its ability to reduce esters, carboxylic acids, and amides to their corresponding alcohols and amines with high efficiency was a significant advancement.<sup>[1][3]</sup> This powerful reducing agent simplified multi-step synthetic sequences and enabled the synthesis of complex molecules that were previously inaccessible. The work of Finholt, Bond, and Schlesinger not only provided a valuable reagent but also laid the groundwork for the development of a wide range of other complex metal hydrides, further expanding the toolkit of synthetic chemists.

## Conclusion

The discovery of **lithium tetrahydridoaluminate** by Finholt, Bond, and Schlesinger in 1947 was a landmark achievement in chemistry. Their meticulous experimental work and insightful observations provided the scientific community with a reagent that has become indispensable in both academic research and industrial applications, particularly in the pharmaceutical and fine chemical sectors. A thorough understanding of its historical discovery and fundamental properties remains crucial for its safe and effective use in modern chemical synthesis.

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